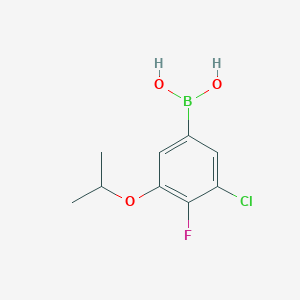

3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid

Description

Properties

IUPAC Name |

(3-chloro-4-fluoro-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-5(2)15-8-4-6(10(13)14)3-7(11)9(8)12/h3-5,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVVISTZKBAJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001183215 | |

| Record name | Boronic acid, B-[3-chloro-4-fluoro-5-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096331-77-8 | |

| Record name | Boronic acid, B-[3-chloro-4-fluoro-5-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-fluoro-5-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-fluoro-5-isopropoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The primary mechanism of action for 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and inferred properties of analogous compounds:

Reactivity in Cross-Coupling Reactions

- Electrophilicity: The target compound’s chlorine and fluorine substituents enhance boron’s electrophilicity, though the isopropoxy group may partially counteract this effect via steric shielding. Comparatively, 3-cyano-4-fluorophenylboronic acid exhibits higher reactivity due to the strongly electron-withdrawing cyano group .

- Steric Effects : Bulky substituents like isopropoxy (target compound) or hexyloxy (e.g., 2,3-difluoro-4-(n-hexyloxy)phenylboronic acid ) reduce reaction rates in sterically demanding catalytic systems but improve selectivity for less hindered substrates.

Solubility and Stability

- Solubility: The isopropoxy group in the target compound likely reduces solubility in polar solvents (e.g., water, ethanol) compared to smaller substituents (e.g., methoxy in 2-methoxy-5-pyridineboronic acid) .

Biological Activity

3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid (CAS Number: 2096331-77-8) is a boronic acid derivative known for its significant roles in organic synthesis and biological applications. This compound has gained attention due to its involvement in various biochemical pathways, particularly in the context of drug development and enzyme inhibition.

The primary mechanism of action for 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid lies in its ability to participate in the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial for forming carbon-carbon bonds, allowing the synthesis of complex organic molecules. The compound acts as a boron source, facilitating the transmetalation process when interacting with palladium catalysts, which are essential for this reaction.

Biological Applications

1. Enzyme Inhibition

Research indicates that boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues. Specifically, 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid has been studied for its potential to inhibit certain enzymes involved in disease pathways, making it a candidate for therapeutic development .

2. Pharmaceutical Intermediates

This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its derivatives are utilized in creating biologically active compounds, including potential anticancer agents and enzyme inhibitors .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated the inhibitory effects of boronic acids on various enzymes. The findings indicated that modifications to the boronic acid structure, such as those present in 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid, significantly enhanced binding affinity to target enzymes, demonstrating potential for drug development .

Pharmacokinetics

The pharmacokinetic profile of 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid suggests that it is relatively stable under physiological conditions. Its solubility and reactivity make it suitable for various synthetic applications while maintaining biological activity .

Q & A

Q. What structural features of 3-Chloro-4-fluoro-5-isopropoxyphenylboronic acid influence its reactivity in cross-coupling reactions?

The compound’s reactivity is governed by the electron-withdrawing chloro (C₆H₄Cl) and fluoro (C₆H₄F) groups, which activate the boronic acid moiety for Suzuki-Miyaura coupling, and the steric bulk of the isopropoxy group (C₃H₇O) at the 5-position. The isopropoxy group can hinder transmetalation steps, requiring optimization of reaction conditions (e.g., Pd(OAc)₂ catalysts, K₂CO₃ base, and DMF/H₂O solvent systems). Comparative studies with analogs like 3-Chloro-4-fluorophenylboronic acid (lacking isopropoxy) show reduced yields in sterically demanding couplings .

Q. How should researchers assess the purity and stability of this compound for reproducible synthesis?

Purity is validated via:

- HPLC-UV (λ = 254 nm) with >95% purity threshold.

- ¹H/¹³C NMR to confirm absence of protodeboronation byproducts (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to boron). Stability tests under accelerated conditions (40°C, 75% humidity for 7 days) reveal hydrolytic degradation; thus, storage at 0–6°C in anhydrous DMSO or THF is recommended .

Advanced Research Questions

Q. How can conflicting data on catalytic efficiency in different solvent systems be systematically resolved?

Contradictions often arise from solvent-dependent boronic acid stability. For example:

- In THF/H₂O , protodeboronation dominates above 60°C, reducing yields.

- In toluene/ethanol , slower kinetics require longer reaction times (24–48 hrs). To resolve discrepancies:

- Use LC-MS to track intermediate formation.

- Perform deuterium-labeling experiments (e.g., D₂O instead of H₂O) to identify hydrolysis pathways.

- Optimize temperature gradients (e.g., 50°C for 12 hrs in THF/H₂O) .

Q. What methodologies mitigate steric hindrance from the isopropoxy group in couplings with bulky aryl halides?

Strategies include:

- Ligand screening : Bulky phosphines (e.g., SPhos, XPhos) improve Pd catalyst turnover.

- Microwave-assisted synthesis : Shortens reaction times (1–2 hrs vs. 24 hrs) to minimize side reactions.

- Substrate pre-activation : Using aryl halides with electron-deficient groups (e.g., NO₂) enhances electrophilicity. Case studies with 4-bromo-2-naphthoic acid show 15–20% yield improvements under microwave conditions (120°C, 150 W) .

Q. How does the electronic interplay between substituents affect regioselectivity in multi-component reactions?

DFT calculations and Hammett σₚ values predict that the fluoro group (σₚ = +0.06) slightly deactivates the ring, while the chloro group (σₚ = +0.23) enhances electrophilic substitution at the 4-position. Experimental data from Ullmann couplings with iodobenzene confirm preferential coupling at the 4-position (80% selectivity), validated by NOESY NMR .

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.